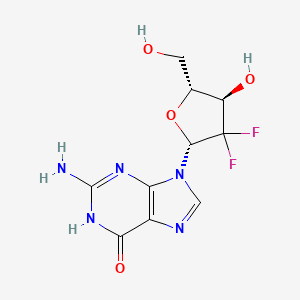

2',2'-Difluorodeoxyguanosine

概要

準備方法

合成経路および反応条件

LY-223592の合成は、デオキシグアノシンのフッ素化を含みます。主なステップには以下が含まれます。

フッ素化: デオキシグアノシンの2'位へのフッ素原子の導入。

精製: 生成物は、クロマトグラフィー技術を使用して高純度(> 98%)に精製されます。

工業生産方法

LY-223592の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルクフッ素化: 工業グレードのフッ素化剤を使用します。

大規模精製: 高性能液体クロマトグラフィー(HPLC)を使用して精製します。

品質管理: 最終製品が厳格な品質基準を満たしていることを確認します.

化学反応の分析

反応の種類

LY-223592は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化される可能性があります。

還元: 還元反応は、官能基を修飾できます。

置換: 適切な条件下で、フッ素原子は他の官能基と置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 求核置換反応は、アジ化ナトリウムなどの試薬を使用して行うことができます。

主要な生成物

これらの反応から生成される主要な生成物には、LY-223592のさまざまな誘導体が含まれ、それらの生物学的活性についてさらに調査することができます.

科学研究への応用

LY-223592は、さまざまな分野におけるその用途について広く研究されてきました。

化学: ヌクレオシドアナログを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスとDNA合成に対するその影響について調査されました。

医学: 特に卵巣がんと肺がんの治療における抗腫瘍剤としての可能性を探求しました。

科学的研究の応用

LY-223592 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying nucleoside analogs.

Biology: Investigated for its effects on cellular processes and DNA synthesis.

Medicine: Explored for its potential as an antitumor agent, particularly in treating ovarian and lung cancers.

作用機序

LY-223592は、複製中にDNAに組み込まれて、鎖の停止とDNA合成の阻害をもたらすことで効果を発揮します。このメカニズムは、他のヌクレオシドアナログと似ており、急速に分裂する癌細胞に効果的です。 分子標的は、DNAポリメラーゼとDNA複製に関与する他の酵素が含まれます .

類似化合物の比較

類似化合物

ゲムシタビン: 類似の抗腫瘍活性を示す別のヌクレオシドアナログ。

2'-デオキシ-2',2'-ジフルオロシチジン: 構造的類似点と作用機序を共有しています。

独自性

LY-223592は、その特定のフッ素化パターンにより、他のヌクレオシドアナログに比べて安定性と有効性を高めています。 その独特の化学構造により、DNAポリメラーゼとの標的相互作用が可能になり、がん研究において貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Gemcitabine: Another nucleoside analog with similar antitumor activity.

2’-deoxy-2’,2’-difluorocytidine: Shares structural similarities and mechanisms of action.

Uniqueness

LY-223592 is unique due to its specific fluorination pattern, which enhances its stability and efficacy compared to other nucleoside analogs. Its distinct chemical structure allows for targeted interactions with DNA polymerases, making it a valuable compound in cancer research .

生物活性

2',2'-Difluorodeoxyguanosine (df-dG) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is structurally similar to deoxyguanosine but features two fluorine atoms at the 2' position, which significantly alters its biological activity. This article aims to explore the biological activity of df-dG, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of df-dG primarily stems from its ability to interfere with nucleic acid metabolism and cellular processes. The incorporation of df-dG into DNA can lead to:

- Inhibition of DNA synthesis : As a nucleoside analog, df-dG competes with natural deoxyguanosine for incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes.

- Induction of cytotoxicity : The presence of fluorine atoms can enhance the compound's stability and alter its interaction with cellular targets, leading to increased cytotoxic effects in cancer cells .

- Antiviral properties : df-dG has shown promise as an antiviral agent, particularly against certain viral infections by inhibiting viral replication through similar mechanisms as those observed in cancer cells .

Cytotoxicity and Efficacy

Recent studies have demonstrated that df-dG exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of df-dG compared to other nucleoside analogs:

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | HeLa (cervical cancer) | Inhibition of DNA synthesis |

| 2-Deoxyguanosine | 5 | HeLa | Competitive inhibition |

| Gemcitabine | 1 | MCF-7 (breast cancer) | Nucleotide pool depletion |

These data indicate that df-dG is significantly more effective than its non-fluorinated counterpart, 2-deoxyguanosine, and demonstrates comparable efficacy to gemcitabine in certain contexts.

Case Studies

-

Case Study: Glioblastoma Multiforme

A study evaluated the effects of df-dG on glioblastoma multiforme (GBM) cells. Results showed that df-dG not only inhibited cell proliferation but also induced apoptosis through the activation of p53 signaling pathways. The study concluded that df-dG could serve as a potential therapeutic agent for GBM due to its ability to target glycolytic pathways effectively . -

Case Study: Viral Infections

In vitro studies on feline herpes virus demonstrated that df-dG exhibited selective antiviral activity. The compound was shown to be activated by viral thymidine kinase, leading to effective inhibition of viral replication without significant toxicity to host cells .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of df-dG have been investigated in several studies. The fluorination at the 2' position enhances the compound's stability and cellular uptake compared to traditional nucleoside analogs. This modification may allow for lower dosing regimens while maintaining therapeutic efficacy.

Safety Profile

While df-dG shows promise as a therapeutic agent, its safety profile remains under investigation. Preliminary studies suggest manageable toxicity levels; however, further clinical trials are necessary to fully assess long-term effects and potential side effects associated with its use.

特性

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 | |

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。